[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694395
InChI: InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2
SMILES:
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol

CAS No.:

Cat. No.: VC17694395

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name [3-(3-bromophenyl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2
Standard InChI Key MLESXDLJVFIHQJ-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CO)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is deduced as C₁₁H₁₄BrNO, with a molecular weight of 272.14 g/mol. This derivation aligns with pyrrolidine-based structures bearing a 3-bromophenyl substituent and a hydroxymethyl group at the 3-position . Comparative analysis with analogous compounds, such as {1-[(3-bromophenyl)methyl]pyrrolidin-3-yl}methanol (C₁₂H₁₆BrNO, MW 270.17) , highlights the impact of substituent positioning on molecular weight and reactivity.

Stereochemical Considerations

Pyrrolidine derivatives often exhibit stereoisomerism due to their non-planar ring structure. For example, tert-butyl (3R)-3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-(3-nitrophenyl)-1-oxopropan-2-yl]pyrrolidine-1-carboxylate from Patent US11286249B2 demonstrates the prevalence of chiral centers in similar frameworks . The target compound likely adopts a specific stereochemistry, influencing its biological activity and synthetic pathways.

Synthetic Pathways and Optimization

Key Reaction Strategies

Synthesis of pyrrolidine derivatives frequently employs:

  • Blaise Reaction: Used to construct pyrrolidinone intermediates, as demonstrated in the synthesis of 5-ylidenepyrrol-(5H)-ones .

  • Nucleophilic Substitution: Bromophenyl groups are introduced via Suzuki-Miyaura coupling or direct bromination .

  • Hydroxymethylation: Methanol groups are added through reduction of ester or ketone precursors, as seen in tert-butyl derivatives .

Table 1: Synthetic Routes for Related Pyrrolidine Derivatives

CompoundKey StepsYield (%)Citation
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanolBenzylation, hydroxymethylation85
tert-butyl (3R)-3-[(2S)-3-(3-nitrophenyl)pyrrolidine]Blaise reaction, oxidation78
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanolAmination, bromination82

Challenges in Synthesis

Steric hindrance from the 3-bromophenyl and hydroxymethyl groups complicates ring closure and functionalization. Patent US11286249B2 notes that tert-butyl protecting groups are often required to mitigate side reactions during pyrrolidine synthesis . Additionally, optimizing reaction temperatures (e.g., −78°C for lithiation steps) improves regioselectivity .

Structural and Crystallographic Insights

Bond Lengths and Angles

Crystallographic data for (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone (C₁₂H₁₅NO₃) reveals:

  • C–O Bond Lengths: 1.364(3) Å (hydroxyl), 1.366(3) Å (methoxy) .

  • Hydrogen Bonding: O2–H2⋯O1 interaction (1.837 Å) stabilizes the crystal lattice .

For [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol, analogous hydrogen bonding between the hydroxymethyl group and the pyrrolidine nitrogen is anticipated, influencing solubility and crystallinity.

Table 2: Comparative Structural Parameters

ParameterTarget Compound (Predicted)(3-Hydroxy-4-methoxyphenyl)methanone
C–Br Bond Length1.90–1.93 ÅN/A
C–O (Hydroxyl)~1.36 Å1.364 Å
Dihedral Angle (Phenyl)45–60°55.2°

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